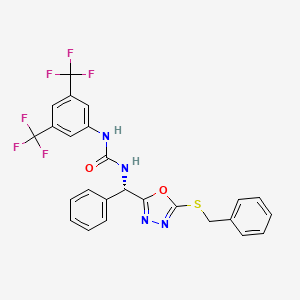![molecular formula C66H138N6O9S B10831445 3-[2-[3-[2-[bis[2-[bis(2-hydroxydecyl)amino]ethyl]amino]ethyl-(2-hydroxydecyl)amino]propanoylamino]ethyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B10831445.png)
3-[2-[3-[2-[bis[2-[bis(2-hydroxydecyl)amino]ethyl]amino]ethyl-(2-hydroxydecyl)amino]propanoylamino]ethyl-dimethylazaniumyl]propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZA3-Ep10 is a zwitterionic lipid used in the formulation of lipid nanoparticles for in vivo RNA delivery and non-viral CRISPR/Cas gene editing . This compound has shown significant potential in the field of gene therapy and mRNA-based therapeutics due to its ability to facilitate efficient delivery of genetic material into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: ZA3-Ep10 is synthesized by combining the zwitterionic lipid with cholesterol and DMG-PEG2000 at a molar ratio of 50:38.5:0.5 in 100% ethanol . The mRNA is diluted in 10 mM sodium citrate (pH 3) before being combined with the lipid mixture .
Industrial Production Methods: The industrial production of ZA3-Ep10 involves large-scale synthesis using the same molar ratios and reaction conditions as in the laboratory synthesis. The process is scaled up to produce larger quantities of the compound while maintaining the purity and efficacy required for therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: ZA3-Ep10 primarily undergoes reactions related to its role in lipid nanoparticle formulation. These include:
Substitution: ZA3-Ep10 can participate in substitution reactions, particularly in the presence of nucleophilic reagents.
Common Reagents and Conditions:
Substitution: Nucleophilic reagents such as amines or thiols can be used in substitution reactions with ZA3-Ep10.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized lipid derivatives, while substitution reactions can result in modified lipid structures .
Scientific Research Applications
ZA3-Ep10 has a wide range of scientific research applications, including:
Mechanism of Action
ZA3-Ep10 exerts its effects by forming lipid nanoparticles that encapsulate mRNA or other genetic materials. These nanoparticles facilitate the delivery of the genetic material into cells by fusing with the cell membrane and releasing their contents into the cytoplasm . The molecular targets and pathways involved include the cellular uptake mechanisms and the subsequent translation of the delivered mRNA into proteins .
Comparison with Similar Compounds
DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride): Another cationic lipid used for in vitro transfection.
C12-200: An ionizable lipid used in lipid nanoparticle formulations for mRNA delivery.
cKK-E12: Another ionizable lipid with similar applications in mRNA delivery.
Uniqueness of ZA3-Ep10: ZA3-Ep10 is unique due to its zwitterionic nature, which provides a balance between cationic and anionic properties, enhancing its stability and efficacy in delivering genetic material . This makes it particularly suitable for in vivo applications where stability and efficient delivery are critical .
Properties
Molecular Formula |
C66H138N6O9S |
|---|---|
Molecular Weight |
1191.9 g/mol |
IUPAC Name |
3-[2-[3-[2-[bis[2-[bis(2-hydroxydecyl)amino]ethyl]amino]ethyl-(2-hydroxydecyl)amino]propanoylamino]ethyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C66H138N6O9S/c1-8-13-18-23-28-33-39-61(73)56-69(46-44-66(78)67-45-54-72(6,7)53-38-55-82(79,80)81)50-47-68(48-51-70(57-62(74)40-34-29-24-19-14-9-2)58-63(75)41-35-30-25-20-15-10-3)49-52-71(59-64(76)42-36-31-26-21-16-11-4)60-65(77)43-37-32-27-22-17-12-5/h61-65,73-77H,8-60H2,1-7H3,(H-,67,78,79,80,81) |
InChI Key |
IVEIUBBMCYOZFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CN(CCC(=O)NCC[N+](C)(C)CCCS(=O)(=O)[O-])CCN(CCN(CC(CCCCCCCC)O)CC(CCCCCCCC)O)CCN(CC(CCCCCCCC)O)CC(CCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


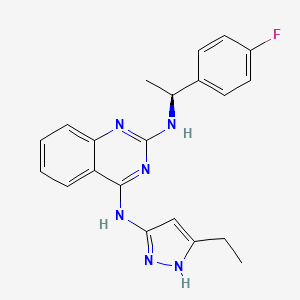
![3-{[2-Oxo-4-phenoxy-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl]amino}benzoic acid](/img/structure/B10831364.png)
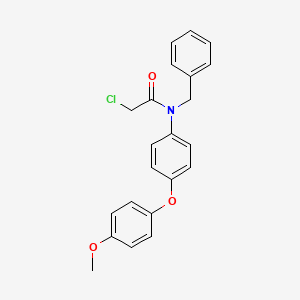
![3-({4-[(2,6-Dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl}amino)benzoic acid](/img/structure/B10831376.png)
![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride](/img/structure/B10831378.png)
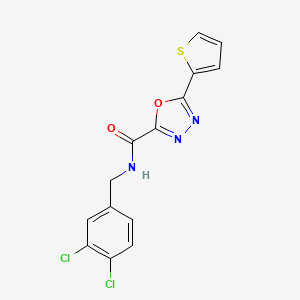
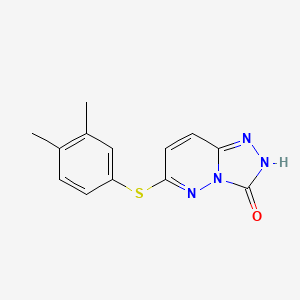
![(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-(3-pyrrolidin-1-ylpropoxy)phenyl]methanone](/img/structure/B10831382.png)
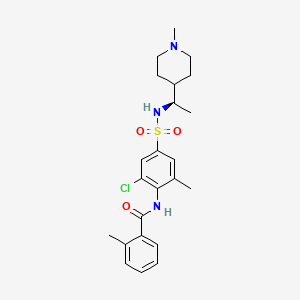
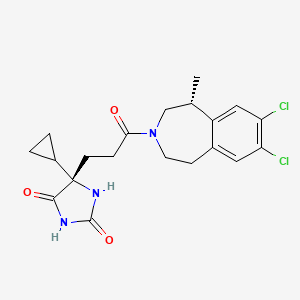
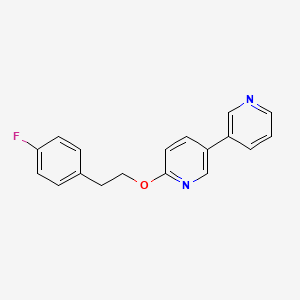
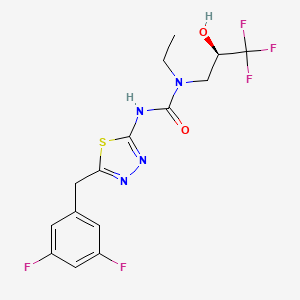
![4-[[5-[7-fluoro-3-(1H-indazol-6-yl)benzotriazol-5-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B10831422.png)
